molecular formula C15H17NO2 B8093077 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine

1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8093077
M. Wt: 243.30 g/mol
InChI Key: NUCCNZKRXUBGAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine involves several steps. One common method includes the reaction of 4-vinyl-1,2,3,6-tetrahydropyridine with benzyl chloroformate under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the vinyl group, where nucleophiles such as halides or amines can replace the vinyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and bases like sodium hydroxide or potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted tetrahydropyridine derivatives.

Scientific Research Applications

1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribofuranose 2-oxidase (DprE1), enzymes involved in cell cycle regulation and bacterial cell wall synthesis, respectively . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

1-Cbz-4-vinyl-1,2,3,6-tetrahydropyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its vinyl group, which offers distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

benzyl 4-ethenyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h2-8H,1,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCNZKRXUBGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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